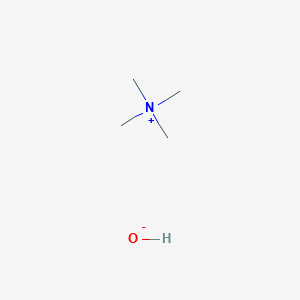
Tetramethylammonium hydroxide
Cat. No. B147489
Key on ui cas rn:
75-59-2
M. Wt: 91.15 g/mol
InChI Key: WGTYBPLFGIVFAS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05269963
Procedure details


A solution of 6 mmol (3.2 g) of the bromo compound obtained in (2), 10 mmol (0.72 g) of acrylic acid, and 10 mmol (1.8 g) of tetramethylammonium hydroxide (pentahydrate) in 30 ml of DMF was stirred for 10 hours at room temperature. To the resulting reaction solution was added water and then extracted with ether. The extract was concentrated, and the concentrate was purified by column chromatography to obtain 2.2 g of the objective monomer (3b). (Yield: 71%)
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name

Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2]CCCCCCCCCCC[O:14]C1C=C[C:18]([C:19]([O:21]C2C=CC(OC(C)CC)=CC=2)=[O:20])=[CH:17]C=1.[CH3:35][N:36]([CH:38]=O)[CH3:37]>>[C:19]([OH:21])(=[O:20])[CH:18]=[CH2:17].[OH-:14].[CH3:35][N+:36]([CH3:38])([CH3:2])[CH3:37] |f:3.4|
|
Inputs


Step One
|
Name
|
( 2 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCCCCCCOC1=CC=C(C(=O)OC2=CC=C(C=C2)OC(CC)C)C=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 6 mmol | |
| AMOUNT: MASS | 3.2 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 10 mmol | |
| AMOUNT: MASS | 0.72 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].C[N+](C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 10 mmol | |
| AMOUNT: MASS | 1.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
